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Compound of Interest

Compound Name: (-)-Esermethole

Cat. No.: B1210345 Get Quote

Disclaimer: Despite a comprehensive search of publicly available scientific databases and

literature, specific crystallographic data for (-)-Esermethole could not be located. The crystal

structure for this compound does not appear to have been published in the resources

accessed.

To fulfill the structural and content requirements of the requested technical guide, this

document will therefore present a template based on the crystallographic data of a closely

related indole alkaloid, Physostigmine.[1] Physostigmine shares the same core

hexahydropyrrolo[2,3-b]indole skeleton as (-)-Esermethole, making it a relevant structural

analogue for demonstrating the format of a crystallographic technical guide. The data and

protocols presented below pertain to Physostigmine and should be considered as a

representative example.

Introduction to (-)-Esermethole
(-)-Esermethole, also known as (-)-O-Methyleseroline, is a synthetic derivative of eseroline

and a close structural analogue of the natural alkaloid physostigmine.[2] Its chemical formula is

C₁₄H₂₀N₂O and its IUPAC name is (3aR,8bS)-7-methoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-

pyrrolo[2,3-b]indole.[2] Like physostigmine, (-)-Esermethole and its analogues are of interest

to researchers in drug development due to their potential as acetylcholinesterase inhibitors, a

property relevant to the study of neurological disorders such as Alzheimer's disease.[3][4][5] A

thorough understanding of the three-dimensional structure of such compounds through X-ray
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crystallography is crucial for elucidating structure-activity relationships and for the rational

design of new therapeutic agents.

Crystallographic Data of the Analogue:
Physostigmine
The following table summarizes the crystallographic data for Physostigmine, which serves as a

proxy for the kind of data that would be presented for (-)-Esermethole.

Parameter Value

Chemical Formula C₁₅H₂₁N₃O₂

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 7.78 Å

b 12.45 Å

c 15.70 Å

α 90°

β 90°

γ 90°

Volume 1520 Å³

Z 4

Density (calculated) 1.21 g/cm³

Note: The unit cell dimensions for Physostigmine are sourced from historical data and may vary

slightly depending on the specific study and refinement.

Experimental Protocols
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The determination of a crystal structure involves several key steps, from crystal growth to data

analysis. The following sections outline a typical experimental workflow that would be

applicable for obtaining crystallographic data for a compound like (-)-Esermethole.

Crystallization
Single crystals of a quality suitable for X-ray diffraction are typically grown through slow

evaporation of a saturated solution. For a compound like Physostigmine, a common method

involves dissolving the purified compound in a suitable solvent system, such as a mixture of

ether and benzene, and allowing the solvent to evaporate slowly over several days in a

controlled environment. The resulting crystals are then carefully selected for diffraction

analysis.

Data Collection
A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is

cooled to a low temperature (typically around 100 K) using a cryostream to minimize thermal

vibrations of the atoms and reduce radiation damage. The diffractometer uses a

monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) to irradiate the crystal. As

the crystal is rotated, a series of diffraction patterns are collected by a detector.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the

intensities of the reflections. The crystal structure is then solved using direct methods or

Patterson methods to obtain an initial model of the atomic positions. This model is

subsequently refined using full-matrix least-squares on F² to improve the agreement between

the observed and calculated structure factors. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model. The final structure is validated using tools

such as CHECKCIF.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
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General Workflow for X-ray Crystallography
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A generalized workflow for determining the crystal structure of a small molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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